(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (hereafter referred to as the "target compound") is a benzofuran derivative with a molecular formula of C₂₃H₁₈O₈ and a molecular weight of 422.39 g/mol . Its structure features:
- A dihydrobenzofuran-3-one core.
- A (Z)-3,4,5-trimethoxybenzylidene substituent at the C2 position.
- A furan-2-carboxylate ester at the C6 position.
Its ChemSpider ID is 1410828, and it is registered under CAS RN 858753-67-0 .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O8/c1-26-19-10-13(11-20(27-2)22(19)28-3)9-18-21(24)15-7-6-14(12-17(15)31-18)30-23(25)16-5-4-8-29-16/h4-12H,1-3H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBKVQLPBLRBV-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran core and a trimethoxybenzylidene moiety, which may significantly influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] furan-2-carboxylate. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Substituents | 3,4,5-trimethoxy groups |
| Functional Groups | Ketone and carboxylate |
The biological activity of this compound likely involves interactions with various biological targets. The trimethoxybenzylidene moiety may facilitate binding to specific receptors or enzymes, altering their activity. The benzenesulfonate group enhances solubility and cellular uptake, which is crucial for its bioavailability.
Antioxidant Activity
Compounds with similar structural features have demonstrated significant antioxidant properties. The presence of methoxy groups can enhance electron-donating ability, thus contributing to the compound's capacity to scavenge free radicals.
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit antimicrobial properties against various pathogens. The compound's unique structure may provide a mechanism for inhibiting bacterial growth through interference with cell wall synthesis or metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing benzofuran and methoxy groups has been documented. These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
Comparative Studies
To better understand the biological activity of this compound, it is essential to compare it with structurally related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Lower antioxidant activity |
| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene) | Fewer methoxy groups | Moderate antibacterial effects |
| 5-Methoxyflavone | Contains methoxy groups | Strong antioxidant activity |
Case Studies and Research Findings
- Antioxidant Study : A study evaluated the antioxidant capacity of various benzofuran derivatives. It was found that those with multiple methoxy substituents exhibited enhanced radical scavenging activities compared to their counterparts lacking such groups .
- Antimicrobial Testing : A series of benzofuran compounds were tested against Staphylococcus aureus. The results indicated that compounds similar to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran showed significant inhibition zones in agar diffusion tests .
- Anti-inflammatory Mechanism : Research into the anti-inflammatory effects of benzofuran derivatives revealed that they could inhibit COX enzymes effectively. This suggests a potential pathway for developing anti-inflammatory drugs based on this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the benzofuran-3-one core but differ in substituents or ester groups (Table 1):
Table 1: Structural and Physicochemical Comparison
Analysis of Structural Differences and Implications
(i) Benzylidene Substituent Modifications
- Compound from : The 2-methoxyphenyl substituent introduces steric hindrance and alters electronic properties due to the ortho-methoxy position. The E-configuration of the propenylidene chain further impacts spatial arrangement .
(ii) Ester Group Variations
- Furan-2-carboxylate (Target Compound) : The furan ring contributes to π-π stacking interactions but may reduce hydrolytic stability compared to benzoate esters.
- 3,4,5-Trimethoxybenzoate () : This bulkier ester group increases molecular weight and lipophilicity, which could influence membrane permeability .
(iii) Stereochemical Considerations
The Z-configuration in the target compound’s benzylidene moiety is critical for maintaining planar geometry, which may facilitate stacking interactions. In contrast, the E-configuration in ’s compound introduces a non-planar conformation, altering molecular recognition .
Spectroscopic and Analytical Data
- NMR Spectroscopy : highlights the use of ¹H-NMR and ¹³C-NMR to confirm structures of benzofuran derivatives, suggesting similar techniques apply to the target compound and its analogues .
- Crystallography : Tools like SHELX and ORTEP-3 () are widely used for resolving stereochemistry and confirming Z/E configurations in such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
